molecular formula C12H27NO B12565532 2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine CAS No. 165383-59-5

2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine

Cat. No.: B12565532
CAS No.: 165383-59-5
M. Wt: 201.35 g/mol
InChI Key: VKUWCPCBGQHZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a suitable amine precursor with a methoxymethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxymethyl group, in particular, provides unique opportunities for further chemical modifications and applications.

Properties

CAS No.

165383-59-5

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

2-(methoxymethyl)-N,N,3-trimethyl-2-propan-2-ylbutan-1-amine

InChI

InChI=1S/C12H27NO/c1-10(2)12(9-14-7,11(3)4)8-13(5)6/h10-11H,8-9H2,1-7H3

InChI Key

VKUWCPCBGQHZTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN(C)C)(COC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.